molecular formula C17H13ClN4O B2803065 N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide CAS No. 1445659-25-5

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide

Numéro de catalogue B2803065
Numéro CAS: 1445659-25-5
Poids moléculaire: 324.77
Clé InChI: GUJZSTZXDBSCSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide, also known as C16, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzodiazepines, which are known for their ability to interact with the central nervous system. In

Mécanisme D'action

The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide involves its interaction with GABA receptors in the central nervous system. GABA receptors are responsible for the regulation of neurotransmitter release, and benzodiazepines like N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide enhance the activity of these receptors, leading to anxiolytic and sedative effects. The exact mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide is still being studied, but it is believed to involve the modulation of GABA receptor activity through allosteric binding.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and muscle relaxant properties. These effects are believed to be mediated through the interaction of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide with GABA receptors in the central nervous system. In addition, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in lab experiments is its well-defined mechanism of action, which makes it a useful tool for studying the regulation of neurotransmitter release. In addition, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have high potency and selectivity for GABA receptors, making it a useful compound for studying the structure-activity relationships of benzodiazepines. However, one of the limitations of using N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in lab experiments is its potential for side effects, such as sedation and muscle relaxation, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide and its potential use in scientific research. One direction is the development of new benzodiazepines based on the structure of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide, with improved pharmacological properties and reduced side effects. Another direction is the study of the long-term effects of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide on the central nervous system, including its potential for tolerance and dependence. Finally, the use of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide in combination with other compounds, such as antidepressants or antipsychotics, could lead to the development of new treatments for psychiatric disorders.

Méthodes De Synthèse

The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide involves the reaction of 3-chlorobenzyl chloride with sodium cyanide, followed by the reaction of the resulting nitrile with 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid. The final product is obtained by the addition of a carboxamide group to the benzodiazole ring. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.

Applications De Recherche Scientifique

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been studied for its potential use in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders. In pharmacology, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been studied for its ability to interact with GABA receptors, which are involved in the regulation of neurotransmitter release. In medicinal chemistry, N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide has been used as a lead compound for the development of new benzodiazepines with improved pharmacological properties.

Propriétés

IUPAC Name

N-[(3-chlorophenyl)-cyanomethyl]-1-methylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c1-22-10-20-14-8-12(5-6-16(14)22)17(23)21-15(9-19)11-3-2-4-13(18)7-11/h2-8,10,15H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJZSTZXDBSCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)NC(C#N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.